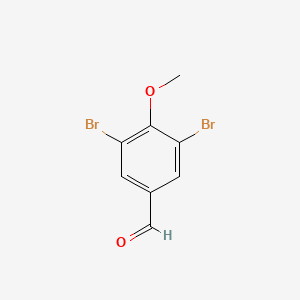

3,5-Dibromo-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGHJINSPMGDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973986 | |

| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5844-80-4 | |

| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dibromo-4-methoxybenzaldehyde CAS number and properties

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Introduction

This compound is a halogenated aromatic aldehyde that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing aldehyde group, flanked by two bromine atoms—imparts specific reactivity and physicochemical properties. These features make it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of bromine atoms can enhance lipophilicity and modulate the metabolic stability of derivative compounds, making this scaffold particularly interesting for drug development professionals. For instance, related brominated aromatic compounds have been investigated for a range of biological activities, including anticancer and antidiabetic properties.[1] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling protocols.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the physicochemical properties of a compound are paramount for its successful application in research and development. This compound is a solid, typically beige in appearance, with well-defined physical constants.[2]

| Property | Value | Reference(s) |

| CAS Number | 108940-96-1 | [3][4] |

| Molecular Formula | C₈H₆Br₂O₂ | [3][5] |

| Molecular Weight | 293.94 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Appearance | Solid, Beige | [2] |

| Melting Point | 90-91 °C | |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [3] |

| SMILES | COC1=C(C=C(C=C1Br)C=O)Br | [3] |

| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N |

Synthesis Protocol and Mechanistic Insights

The most direct and common laboratory synthesis of this compound involves the electrophilic aromatic substitution of the starting material, 4-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. Consequently, electrophilic attack is directed to the positions ortho to the powerful methoxy activator, which are also conveniently meta to the aldehyde deactivator. This electronic congruence facilitates a highly regioselective dibromination at the C3 and C5 positions.

Experimental Protocol: Electrophilic Bromination

This protocol describes the direct bromination of 4-methoxybenzaldehyde using molecular bromine in a suitable solvent system.

Materials:

-

4-methoxybenzaldehyde

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Causality Note: The slow, dropwise addition and low temperature are critical to control the exothermicity of the reaction and prevent undesirable side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. The crude product will precipitate.

-

Quenching: Add 10% sodium thiosulfate solution dropwise to quench any unreacted bromine (indicated by the disappearance of the reddish-brown color).

-

Neutralization: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Synthetic Pathway Diagram

Caption: Synthetic route for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach is employed for robust characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the proton environment. The expected spectrum for this compound would show three distinct signals: a singlet for the aldehyde proton (~9.8 ppm), a singlet for the two equivalent aromatic protons (~7.9 ppm), and a singlet for the methoxy group protons (~3.9 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including those bonded to bromine, the methoxy group, and the aldehyde), and the methoxy carbon (~56 ppm).

-

IR (Infrared) Spectroscopy: This method identifies functional groups. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aromatic ring and aldehyde at ~2850-3100 cm⁻¹, and C-O stretching for the methoxy ether at ~1250 cm⁻¹.

-

MS (Mass Spectrometry): This determines the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

General Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its functional groups can be selectively manipulated to build a diverse range of more complex molecules.

-

Pharmaceutical Intermediate: The benzaldehyde moiety can participate in various condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger scaffolds. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial in drug discovery. For example, the closely related precursor 3,5-dibromo-4-hydroxybenzaldehyde is used in the synthesis of 3,4,5-trimethoxybenzaldehyde, a key starting material for the antibacterial drug Trimethoprim.[6][7]

-

Scaffold for Bioactive Compounds: Derivatives of similar substituted benzoic acids have shown potential as anticancer and antidiabetic agents.[1] The 3,5-dibromo-4-methoxy pattern provides a unique template for library synthesis to explore structure-activity relationships (SAR).

-

Materials Science: Halogenated aromatic compounds can be used as precursors for polymers, liquid crystals, and flame-retardant materials.

Role as a Synthetic Hub Diagram

Caption: Role as a key intermediate in organic synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information: [8]

-

Pictograms: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[2]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor.

-

If on Skin: Wash off immediately with plenty of soap and water.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][9]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound with well-defined properties and clear applications, particularly as an intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Its preparation via regioselective bromination is straightforward, and its structure can be unambiguously confirmed using standard analytical techniques. By understanding its reactivity, handling it with the appropriate safety precautions, and leveraging its synthetic potential, researchers can effectively utilize this compound as a key building block in the development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | 108940-96-1 | IEA94096 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxybenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, detailed synthesis and purification protocols, spectroscopic characterization, reactivity, and potential applications, offering field-proven insights to support your research and development endeavors.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. The strategic placement of two bromine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108940-96-1 | [1][2][3] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2][3] |

| Molecular Weight | 293.94 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 90-91 °C | [3] |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [1][3] |

| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(Br)C=C(C=O)C=C1Br |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, p-hydroxybenzaldehyde. The causality behind this experimental choice lies in the directing effects of the hydroxyl and aldehyde groups during electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

This initial step involves the selective bromination of p-hydroxybenzaldehyde. The hydroxyl group is an activating ortho-, para-director, and the aldehyde is a deactivating meta-director. The strong activation of the hydroxyl group directs the two bromine atoms to the positions ortho to it.

Materials:

-

p-Hydroxybenzaldehyde

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution

Procedure:

-

Dissolve p-hydroxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Quench any excess bromine by adding a sodium bisulfite solution until the orange color disappears.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

Part B: Methylation of 3,5-Dibromo-4-hydroxybenzaldehyde

The subsequent methylation of the hydroxyl group yields the final product. This is a standard Williamson ether synthesis.

Materials:

-

3,5-Dibromo-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 3,5-Dibromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate or sodium hydroxide.

-

Stir the mixture at room temperature for a short period to form the phenoxide.

-

Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

p_hydroxybenzaldehyde [label="p-Hydroxybenzaldehyde"]; bromination [label="Bromination\n(Br₂, Acetic Acid)"]; intermediate [label="3,5-Dibromo-4-\nhydroxybenzaldehyde"]; methylation [label="Methylation\n(DMS, K₂CO₃)"]; final_product [label="3,5-Dibromo-4-\nmethoxybenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Recrystallization"]; pure_product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

p_hydroxybenzaldehyde -> bromination; bromination -> intermediate; intermediate -> methylation; methylation -> final_product; final_product -> purification; purification -> pure_product; }

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The two aromatic protons are chemically equivalent and should appear as a singlet. The methoxy protons will also give a singlet, and the aldehydic proton will appear as a singlet further downfield.

-

Aromatic protons (2H): ~ δ 7.8-8.0 ppm (singlet)

-

Aldehydic proton (1H): ~ δ 9.8-10.0 ppm (singlet)

-

Methoxy protons (3H): ~ δ 3.9-4.1 ppm (singlet)

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon. Due to symmetry, only four signals are expected for the aromatic ring.

-

Carbonyl carbon: ~ δ 190-192 ppm

-

Aromatic C-O: ~ δ 158-160 ppm

-

Aromatic C-Br: ~ δ 115-120 ppm

-

Aromatic C-CHO: ~ δ 130-132 ppm

-

Aromatic C-H: ~ δ 130-135 ppm

-

Methoxy carbon: ~ δ 56-58 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ether functional groups.

-

C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-O stretch (methoxy): A strong peak in the region of 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch (methoxy): Peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: In the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 292, 294, and 296 with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio).

Expected Fragmentation Pattern:

The fragmentation is likely to proceed through the loss of a hydrogen atom from the aldehyde to give a stable acylium ion [M-H]⁺, or the loss of the entire formyl group [M-CHO]⁺.

M [label="[M]⁺\nm/z 292/294/296"]; M_minus_H [label="[M-H]⁺\nm/z 291/293/295"]; M_minus_CHO [label="[M-CHO]⁺\nm/z 263/265/267"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- CHO•"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity and Potential Applications

This compound is a valuable building block due to the reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a variety of classical transformations, including:

-

Oxidation: To form the corresponding 3,5-dibromo-4-methoxybenzoic acid.

-

Reduction: To yield 3,5-dibromo-4-methoxybenzyl alcohol.

-

Wittig Reaction: To form stilbene derivatives. This reaction is particularly useful for synthesizing complex molecules with specific stereochemistry.[4][5][6][7][8][9] The aldehyde can react with a phosphonium ylide to create a carbon-carbon double bond.

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

Reactions of the Bromine Atoms

The two bromine atoms are susceptible to various cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. These reactions allow for the introduction of diverse functionalities onto the aromatic ring.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted stilbenes and other vinylated aromatics.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The reactivity of the bromine atoms opens up avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. For instance, the structurally related 3,5-dibromo-4-methoxybenzoic acid has been used as a scaffold for developing potential kinase inhibitors for cancer therapy.[10]

Applications in Drug Development

The 3,5-dibromo-4-methoxyphenyl moiety is a structural motif found in some bioactive molecules. The bromine atoms can enhance lipophilicity and modulate the metabolic stability of a drug candidate. The aldehyde group provides a handle for further chemical modifications to explore structure-activity relationships (SAR). This compound is a valuable starting material for the synthesis of novel heterocyclic compounds and other complex architectures with potential therapeutic applications.[10]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety data for structurally similar compounds such as 3-Bromo-p-anisaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde should be considered.

General Precautions:

-

Harmful if swallowed. [11]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][11]

-

Avoid breathing dust.[1]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[11]

-

Some sources recommend storage under an inert atmosphere (e.g., nitrogen).[3]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with a rich potential for the development of novel compounds in the pharmaceutical and materials science sectors. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its functional groups make it a valuable tool for synthetic chemists. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | 108940-96-1 | IEA94096 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 108940-96-1 [sigmaaldrich.com]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 3,5-Dibromo-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of 3,5-Dibromo-4-methoxybenzaldehyde, a halogenated aromatic aldehyde of interest to researchers in synthetic chemistry and drug development. We delve into the molecule's synthesis, detailed spectroscopic characterization, and three-dimensional architecture in the solid state as determined by single-crystal X-ray diffraction. A critical analysis of the intermolecular interactions governing its crystal packing is presented using Hirshfeld surface analysis. Furthermore, this guide bridges the gap between solid-state and solution-phase behavior by exploring the molecule's conformational landscape through computational modeling with Density Functional Theory (DFT). The methodologies are detailed to provide not just a summary of findings, but a practical framework for the structural elucidation of similar small organic molecules.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Their reactivity is largely dictated by the nature and position of the substituents on the aromatic ring, which modulate the electrophilicity of the aldehyde carbonyl group and influence the molecule's overall shape and electronic properties.

This compound (DBMB) is a particularly interesting member of this family. The presence of two bulky, electron-withdrawing bromine atoms flanking a moderately electron-donating methoxy group creates a unique electronic and steric environment. This substitution pattern can influence not only the reactivity of the aldehyde but also the preferred conformation of the methoxy and aldehyde groups relative to the benzene ring. Understanding these structural nuances is critical for predicting reaction outcomes and for designing molecules with specific biological activities, as even subtle conformational changes can dramatically impact interactions with a biological target like an enzyme or receptor.[1]

This guide will systematically dissect the structure of DBMB, employing a multi-technique approach to build a complete picture from the molecular to the supramolecular level.

Synthesis and Spectroscopic Characterization

A robust structural analysis begins with an unambiguous synthesis and thorough spectroscopic verification of the target compound.

Synthesis Pathway

This compound can be prepared from 4-hydroxybenzaldehyde. The synthesis involves two key steps: electrophilic aromatic substitution (bromination) followed by nucleophilic substitution (methylation). This route is efficient and provides a high purity product suitable for crystallographic studies.[2][3]

A common synthetic approach starts with the bromination of 4-hydroxybenzaldehyde to yield 3,5-dibromo-4-hydroxybenzaldehyde.[3] This intermediate is then methylated, typically using a methylating agent like dimethyl sulfate in the presence of a base, to afford the final product. The presence of the aldehyde group can sometimes complicate these reactions, but established protocols provide good yields.[2]

References

- 1. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 3. 3,5-Dibromo-4-hydroxybenzaldehyde|Research Chemical [benchchem.com]

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-methoxybenzaldehyde in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibromo-4-methoxybenzaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility in common organic solvents.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆Br₂O₂. Its structure, characterized by a benzene ring substituted with two bromine atoms, a methoxy group, and an aldehyde functional group, dictates its physicochemical properties, including its solubility. The presence of the polar carbonyl group and the ether linkage, combined with the nonpolar aromatic ring and halogen substituents, results in a nuanced solubility profile. Understanding this profile is critical for its effective use in organic synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108940-96-1 | |

| Molecular Weight | 293.94 g/mol | |

| Melting Point | 90-91 °C | |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | |

| Physical Form | Solid |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Polar Carbonyl Group (C=O): The aldehyde functional group is polar, capable of forming dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature promotes solubility in polar solvents.[1]

-

Methoxy Group (-OCH₃): The ether linkage is also polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

-

Aromatic Ring: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Bromine Atoms (-Br): The two bromine atoms are large and polarizable, contributing to London dispersion forces and potentially weak halogen bonding, which can influence solubility in a variety of solvents.

The overall solubility will be a balance between these competing factors. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be the most effective.

Expected Solubility in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | High | These solvents can effectively solvate the polar carbonyl and methoxy groups through dipole-dipole interactions. DMF and DMSO are particularly strong polar aprotic solvents and are expected to be excellent solvents. A related compound, 3,4,5-trimethoxybenzaldehyde, shows maximum solubility in DMF.[2] |

| Polar Protic | Methanol, Ethanol, n-Propanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl and methoxy oxygens, in addition to dipole-dipole interactions. The solubility of the related 3,5-dibromo-4-hydroxybenzaldehyde has been studied in aqueous solutions of these alcohols.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is sufficient to interact with the polar groups of the solute. Additionally, dispersion forces between the solvent and the brominated aromatic ring can contribute to solubility. Chloroform showed high solubility for the similar 2-hydroxy-3,4-dimethoxybenzaldehyde.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols or aprotic polar solvents but can still act as hydrogen bond acceptors. The related 3,5-Dihydroxybenzaldehyde is reported to be soluble in diethyl ether.[5] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solute will interact favorably with these solvents through π-stacking and van der Waals forces. However, the polar functional groups may limit overall solubility. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of the aldehyde and methoxy groups will limit solubility in these nonpolar aliphatic solvents. |

| Aqueous | Water | Very Low | While the carbonyl and methoxy groups can hydrogen bond with water, the large, nonpolar, and halogenated aromatic ring will significantly hinder aqueous solubility.[1][6] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C, 37 °C, etc.).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the vial in a vacuum oven at a moderate temperature to ensure all residual solvent is removed.

-

Cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/g of solvent, or mole fraction.

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solution withdrawn) x 100

-

Solubility (g/g of solvent): Mass of dissolved solute / (Mass of solution - Mass of dissolved solute)

-

Mole Fraction (x): (Moles of dissolved solute) / (Moles of dissolved solute + Moles of solvent)

-

Diagram of Experimental Workflow

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling

While a specific, detailed safety data sheet for this compound was not found, it is prudent to handle it with the care afforded to similar aromatic aldehydes. The related compound, 3-Bromo-p-anisaldehyde, is harmful if swallowed and causes skin and eye irritation.[7][8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to have high solubility in polar aprotic solvents, moderate to high solubility in polar protic and halogenated solvents, and low solubility in nonpolar and aqueous media. For precise quantitative data, the provided gravimetric experimental protocol offers a reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. rsisinternational.org [rsisinternational.org]

- 5. benchchem.com [benchchem.com]

- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

The Enigmatic Brominated Benzaldehyde: A Technical Guide to the Natural Occurrence and Isolation of 3,5-Dibromo-4-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of the brominated aromatic aldehyde, 3,5-Dibromo-4-methoxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, marine biotechnology, and pharmacology. By synthesizing current knowledge and proposing field-proven methodologies, this guide aims to facilitate the exploration and utilization of this potentially valuable marine-derived compound.

Introduction: The Allure of Marine Brominated Phenols

The marine environment is a vast and largely untapped reservoir of chemical diversity, yielding a plethora of unique secondary metabolites with significant biological activities.[1] Among these, brominated phenolic compounds are a prominent class, particularly abundant in marine algae and sponges.[2] These organisms have evolved sophisticated enzymatic machinery, primarily vanadium-dependent haloperoxidases, to incorporate bromine from seawater into their metabolic pathways, leading to the formation of a wide array of structurally diverse and often biologically potent molecules.[3]

This compound represents a specific entity within this class of compounds. While its direct isolation from a natural source has yet to be definitively reported in peer-reviewed literature, the presence of its close structural analog, 3,5-Dibromo-4-hydroxybenzaldehyde, in red algae such as Polysiphonia stricta and Polysiphonia urceolata strongly suggests its natural occurrence.[4] The methoxy group is a common modification in natural product biosynthesis, often occurring as a final tailoring step to modulate a molecule's bioactivity and physicochemical properties.

This guide will delve into the probable natural sources and biosynthetic origins of this compound, provide a detailed, adaptable protocol for its isolation and purification from marine biomass, and outline the necessary analytical techniques for its structural elucidation and characterization.

Natural Occurrence and Biosynthetic Postulates

While direct evidence for the natural occurrence of this compound is pending, a compelling case can be built upon the established presence of its hydroxylated precursor and the general biosynthetic pathways of brominated aromatics in marine organisms.

Probable Natural Sources

The most probable natural sources of this compound are marine red algae of the family Rhodomelaceae, particularly the genus Polysiphonia. This assertion is based on the confirmed isolation of 3,5-Dibromo-4-hydroxybenzaldehyde from Polysiphonia stricta and Polysiphonia urceolata.[4] It is highly plausible that the methoxy derivative co-exists in these or related species, perhaps as a minor constituent. Other potential sources include marine sponges, which are known to harbor symbiotic microorganisms capable of producing a vast array of halogenated compounds.[5]

| Compound | Reported Natural Source | Reference |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Polysiphonia stricta, Polysiphonia urceolata | [4] |

| 3,5-Dibromo-4-methoxybenzoic acid | Amphimedon sp., Psammaplysilla purpurea (marine sponges) | [5] |

Postulated Biosynthetic Pathway

The biosynthesis of this compound is likely initiated from a common aromatic precursor, such as p-hydroxybenzaldehyde, which is derived from the shikimate pathway. The key steps are postulated to be:

-

Enzymatic Bromination: A vanadium-dependent bromoperoxidase catalyzes the electrophilic substitution of bromine onto the aromatic ring at the positions ortho to the hydroxyl group. This enzymatic reaction utilizes bromide ions from seawater and hydrogen peroxide as a co-substrate.

-

O-Methylation: Following bromination, a methyltransferase enzyme likely facilitates the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group, yielding the final this compound.

Isolation and Purification Protocol

The following is a generalized yet robust protocol for the isolation and purification of this compound from marine algae, adaptable for other marine invertebrates as well. This protocol is designed as a self-validating system, with checkpoints for assessing the presence of the target compound.

Collection and Pre-processing of Marine Biomass

-

Collection: Collect fresh samples of the target marine organism (e.g., Polysiphonia sp.) from a clean, unpolluted marine environment.

-

Cleaning: Thoroughly wash the collected biomass with fresh seawater to remove sand, debris, and epiphytes.

-

Drying: The biomass can be either freeze-dried or air-dried in a well-ventilated, shaded area to prevent degradation of secondary metabolites by UV radiation.

-

Grinding: Once completely dry, grind the biomass into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Metabolites

The choice of solvent is critical for the efficient extraction of moderately polar compounds like this compound. A multi-step extraction is recommended to minimize the co-extraction of highly polar or non-polar impurities.

Detailed Steps:

-

Defatting: Macerate the powdered biomass in n-hexane (1:10 w/v) at room temperature with constant stirring for 24 hours. Repeat this process three times. This step removes non-polar compounds such as lipids and pigments.

-

Targeted Extraction: After decanting the n-hexane, macerate the residue in dichloromethane (DCM) (1:10 w/v) under the same conditions. This fraction is expected to contain the target compound.

-

Polar Extraction: Subsequently, extract the residue with methanol (MeOH) to isolate more polar compounds for broader phytochemical analysis.

-

Concentration: Concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of this compound in high purity.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Fraction Collection: Collect fractions of equal volume and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a UV detector (254 nm). Pool fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of DCM and methanol.

-

Purpose: To separate compounds based on their molecular size and to remove phenolic polymers and other high molecular weight impurities.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A semi-preparative C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient system of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) (0.1%) to improve peak shape.

-

Detection: A photodiode array (PDA) detector to monitor the elution of the compound at its maximum absorbance wavelength.

-

Structural Elucidation and Characterization

The purified compound should be subjected to a battery of spectroscopic and spectrometric analyses to confirm its structure and purity.

| Analytical Technique | Expected Data for this compound |

| Mass Spectrometry (MS) | - Molecular Formula: C₈H₆Br₂O₂ - Molecular Weight: 293.94 g/mol - Isotopic Pattern: A characteristic pattern for two bromine atoms (¹:²:¹ ratio for M, M+2, M+4 peaks). |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Aldehydic proton: A singlet around δ 9.8-10.0 ppm. - Aromatic protons: A singlet for the two equivalent aromatic protons around δ 7.8-8.0 ppm. - Methoxy protons: A singlet for the three methoxy protons around δ 3.9-4.1 ppm. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Carbonyl carbon: A signal around δ 190-195 ppm. - Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to bromine, one quaternary carbon attached to the methoxy group, one quaternary carbon attached to the aldehyde group, and two equivalent CH carbons. - Methoxy carbon: A signal around δ 55-60 ppm. |

| Infrared (IR) Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹. - C-O stretch (ether): An absorption band around 1250-1300 cm⁻¹. - Aromatic C-H and C=C stretches: In their characteristic regions. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characteristic absorbance maxima for a substituted benzaldehyde. |

Synthesis as a Confirmation Standard

In the absence of a commercially available standard, a laboratory-scale synthesis of this compound can be performed to obtain a reference compound for comparison. A plausible synthetic route starts from 4-hydroxybenzaldehyde.

This synthetic standard is invaluable for confirming the identity of the isolated natural product through co-injection in HPLC and comparison of spectroscopic data.

Conclusion and Future Perspectives

This compound is a compelling target for natural product chemists and pharmacologists. While its definitive isolation from a natural source is an open avenue of research, strong evidence points towards its existence in marine red algae. The protocols and methodologies outlined in this guide provide a robust framework for its successful isolation and characterization.

Future research should focus on screening various species of Polysiphonia and other marine organisms for the presence of this compound. Furthermore, once isolated, a thorough investigation of its biological activities is warranted, given the known antimicrobial and cytotoxic properties of related brominated phenols. The exploration of such unique marine natural products holds immense potential for the discovery of novel therapeutic agents.

References

health and safety information for 3,5-Dibromo-4-methoxybenzaldehyde

An In-depth Technical Guide to the Health and Safety of 3,5-Dibromo-4-methoxybenzaldehyde

A Note on Methodology: A Data-Driven Approach to Safety Assessment

The safe handling of any chemical compound is paramount in a research and development setting. For novel or less-common reagents such as this compound (CAS No. 108940-96-1), a comprehensive, dedicated Safety Data Sheet (SDS) may not always be readily available. In such instances, a scientifically rigorous approach known as "read-across" is employed. This methodology involves a careful analysis of the toxicological and safety data of structurally analogous compounds to extrapolate a reliable safety profile for the target molecule.

This guide has been constructed using this principle. Primary hazard classifications for this compound have been sourced where available.[1] This core information is supplemented with detailed handling, safety, and emergency protocols derived from comprehensive safety data for close structural analogs, including 3-Bromo-4-methoxybenzaldehyde and p-Anisaldehyde. This approach ensures that the provided guidance is grounded in the best available data, reflecting the established safety profiles of the core chemical motifs.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3,5-Dibromo-p-anisaldehyde | N/A |

| CAS Number | 108940-96-1 | [1][2][3][4] |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | Solid (Appearance may vary, often beige) | [5][6] |

| Boiling Point | 332 °C | [1] |

| Flash Point | 90 °C | [1] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[1] The following GHS (Globally Harmonized System) classifications have been identified. The narrative below synthesizes data from its closest structural analog, 3-Bromo-4-methoxybenzaldehyde, to provide a more complete hazard profile.[5][6]

Signal Word: Danger

GHS Hazard Pictograms:

corrosive health hazard

Hazard Statements:

-

H290: May be corrosive to metals.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H319: Causes serious eye irritation. (Note: H314 is a more severe classification; both are listed for comprehensiveness from analogs).[5][6]

Precautionary Statements:

-

P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[5][7]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[5][6]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

P310/P312: Immediately call a POISON CENTER or doctor/physician if you feel unwell.[7][8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the hazardous compound, mitigating all potential routes of exposure (inhalation, dermal, ocular). A multi-layered approach, as detailed below, is a self-validating system of protection.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE): A Mandatory Protocol

The following PPE is required for handling this compound. The selection is based on the GHS classifications H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use. Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Caption: Personal Protective Equipment (PPE) Decision Workflow.

First-Aid Measures: Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of an exposure. Personnel should be familiar with these procedures before beginning work.

| Exposure Route | First-Aid Protocol | Causality and Notes |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] | The goal is to physically remove the corrosive substance. Prolonged rinsing is essential to ensure complete removal and minimize damage to the cornea. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][6] | Prompt and thorough washing is necessary to mitigate chemical burns. Contaminated clothing must be removed to prevent continued exposure. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][7] | This addresses respiratory irritation by removing the individual from the source and providing respiratory support if needed. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[1][5][6] | Inducing vomiting can cause further damage to the esophagus from the corrosive material. The primary goal is to dilute the substance and seek professional medical help. |

Handling, Storage, and Disposal

Safe Handling Protocol

-

Preparation: Confirm availability and functionality of all engineering controls (fume hood) and PPE. Ensure eyewash/shower stations are unobstructed.

-

Aliquotting: When handling the solid, minimize the creation of dust. Use appropriate tools (e.g., spatulas) and weigh the material within the fume hood.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5]

-

Avoid Incompatibles: Keep the compound away from strong oxidizing agents and strong bases.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from incompatible materials such as strong bases.

-

Some analogs are noted as being "air sensitive," so storage under an inert atmosphere (e.g., nitrogen) is a recommended best practice to ensure compound integrity.[5]

Waste Disposal

Chemical waste must be managed as a self-validating system to ensure environmental and regulatory compliance.

-

Classification: This material must be treated as hazardous waste.

-

Segregation:

-

Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weighing papers, gloves) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

-

Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."

-

Crucial Note: Do not mix halogenated waste with non-halogenated waste streams. Co-mingling complicates disposal procedures and increases costs.

-

-

Final Disposal: All waste must be disposed of through a licensed hazardous waste management facility, typically via high-temperature incineration.[5] Do not dispose of down the drain.

Caption: Hazardous Waste Segregation and Disposal Workflow.

Accidental Release and Fire-Fighting Measures

Accidental Release (Spill) Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (ensure fume hood is operational).

-

Control Ignition: Remove all sources of ignition.

-

Containment:

-

For a solid spill , carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

-

For a liquid spill , absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

PPE: Full PPE as described in Section 3 is required for all cleanup operations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.

References

- 1. This compound | 108940-96-1 | IEA94096 [biosynth.com]

- 2. This compound | 108940-96-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 108940-96-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. regdocs.bd.com [regdocs.bd.com]

- 9. download.basf.com [download.basf.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unlocking the Potential of 3,5-Dibromo-4-methoxybenzaldehyde: A Guide to Emerging Research Frontiers

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that presents a compelling scaffold for chemical synthesis and biological exploration. Its unique substitution pattern, featuring two bromine atoms and a methoxy group, imparts distinct electronic and steric properties that can be leveraged for the development of novel molecules with diverse applications. This in-depth technical guide provides a comprehensive overview of this compound, focusing on its synthesis, reactivity, and, most importantly, its untapped potential in several key research areas. We will explore its promise in the development of new antimicrobial and anticancer agents, as well as its emerging applications in materials science. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the existing literature but also actionable insights and detailed experimental protocols to catalyze future innovation.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a crystalline solid with a melting point of 90-91°C and a boiling point of 332°C.[1] Its structure is characterized by a central benzene ring substituted with an aldehyde group, a methoxy group, and two bromine atoms at positions 3 and 5 relative to the aldehyde. This arrangement of functional groups creates a molecule with a unique combination of reactivity and potential bioactivity.

The presence of the aldehyde group provides a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations/reductions. The bromine atoms, while generally less reactive towards nucleophilic aromatic substitution, can be activated for various cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring and can play a role in modulating biological activity.

While its sibling compound, 3,5-Dibromo-4-hydroxybenzaldehyde, has been found in marine algae like Polysiphonia stricta and Polysiphonia urceolata, and has been studied for its antioxidant and anti-inflammatory properties, the methoxy-protected version remains a relatively underexplored synthetic building block.[2][3][4] This guide aims to bridge this knowledge gap by highlighting the most promising avenues for future research.

Synthesis and Chemical Reactivity: The Foundation for Innovation

A robust and efficient synthesis of this compound is crucial for its widespread use in research and development. The most common laboratory-scale preparation involves the direct electrophilic bromination of 4-methoxybenzaldehyde (p-anisaldehyde).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the bromination of 4-methoxybenzaldehyde.

Materials:

-

4-methoxybenzaldehyde

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., glacial acetic acid, acetonitrile)

-

A catalyst (e.g., iron(III) bromide, if using Br₂)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Standard work-up and purification reagents and equipment (e.g., sodium thiosulfate solution, sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Dissolve 4-methoxybenzaldehyde in the chosen solvent in a round-bottom flask.

-

If using bromine, add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine (2.2 equivalents) in the same solvent or N-Bromosuccinimide (2.2 equivalents) portion-wise to the reaction mixture with stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.

-

Perform an aqueous work-up, typically involving washing with water and sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

The reactivity of this compound is rich and varied, offering numerous opportunities for derivatization.

Caption: Key reaction pathways for derivatizing this compound.

Potential Research Area 1: Development of Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance is a global health crisis that demands the urgent discovery of new antibacterial and antifungal agents. Halogenated aromatic compounds have a long history of use as antimicrobials, and this compound is a promising starting point for the development of new anti-infective therapies. In fact, it has been noted for its antibacterial activity against Staphylococcus aureus.[5]

Rationale and Mechanistic Hypothesis

The two bromine atoms on the benzene ring increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes. The aldehyde functionality is a key reactive group that can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in essential microbial proteins and enzymes, leading to their inactivation and subsequent cell death.

Proposed Research Workflow

A systematic approach to exploring the antimicrobial potential of this scaffold should involve the synthesis of a focused library of derivatives, followed by comprehensive biological evaluation.

References

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde: From Historical Synthesis to Modern Applications

This guide provides a comprehensive technical overview of 3,5-Dibromo-4-methoxybenzaldehyde, a pivotal intermediate in synthetic organic chemistry. We will explore its historical context, delve into detailed synthesis protocols, analyze its physicochemical and spectroscopic properties, and examine its critical role in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Introduction and Historical Context

This compound (CAS No: 108940-96-1) is a disubstituted aromatic aldehyde.[1] Its molecular structure, featuring a benzaldehyde core with two bromine atoms ortho to the aldehyde group and a methoxy group in the para position, imparts unique reactivity, making it a valuable building block.

The discovery of this specific molecule is not attributed to a single breakthrough moment but rather evolved from extensive research in the late 19th and early 20th centuries on the halogenation and derivatization of aromatic compounds. Early investigations into the bromination of 4-hydroxybenzaldehyde and related phenols laid the groundwork for its eventual synthesis.[2][3] The development of reliable methods for selective bromination and subsequent etherification were crucial steps. The primary impetus for its synthesis has been its role as a key precursor to 3,4,5-trimethoxybenzaldehyde, an essential intermediate for pharmaceuticals like the antibacterial agent Trimethoprim.[2][4][5]

Synthesis and Manufacturing

The most prevalent and industrially viable synthesis of this compound is a two-step process starting from 4-hydroxybenzaldehyde. This approach is favored due to the low cost of the starting material and the high efficiency of the reactions.

Step 1: Electrophilic Bromination of 4-hydroxybenzaldehyde

The first step involves the dibromination of 4-hydroxybenzaldehyde to produce the intermediate, 3,5-Dibromo-4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, facilitating the addition of two bromine atoms at the positions ortho to it.

Step 2: Williamson Ether Synthesis (Methylation)

The subsequent step is the methylation of the hydroxyl group of 3,5-Dibromo-4-hydroxybenzaldehyde. This is typically achieved via a Williamson ether synthesis, where a base is used to deprotonate the phenol, forming a phenoxide ion that then acts as a nucleophile to attack a methylating agent.

The overall synthetic pathway is a robust and well-documented method for producing high-purity this compound.[2][3]

Visualizing the Synthesis Workflow

Caption: Synthetic route from 4-hydroxybenzaldehyde.

Detailed Laboratory Protocol

This protocol describes a representative laboratory-scale synthesis.

Part A: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde [3][6]

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-hydroxybenzaldehyde (1.0 eq), water, a suitable organic solvent (e.g., dichloroethane), and potassium bromide.[3]

-

Bromine Addition: While stirring vigorously, add liquid bromine (2.0-2.2 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 30-70°C using a water bath.[3]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the mixture to approximately 10°C. The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with water and then a small amount of cold isopropanol to remove impurities.[3] Dry the resulting white to off-white solid. The yield is typically high, often exceeding 90%.

Part B: Synthesis of this compound

-

Setup: In a clean, dry flask, suspend the 3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq) from Part A in a suitable solvent such as methanol or water.

-

Base Addition: Add a solution of sodium hydroxide (approx. 1.1 eq) and stir until the solid dissolves, forming the sodium phenoxide salt.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I), dropwise to the solution. Maintain the temperature as specified by the chosen reagent's safety profile (DMS reactions can be highly exothermic).

-

Reaction and Workup: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC). Upon completion, cool the reaction mixture and neutralize with a dilute acid if necessary. The product will often precipitate and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound as a solid.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 108940-96-1 | [1][7] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][8] |

| Molecular Weight | 293.94 g/mol | [1][8] |

| Appearance | Solid | [7] |

| Melting Point | 90-91 °C | [7] |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [7] |

| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N | [7] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to be simple. The two aromatic protons would appear as a singlet due to symmetry. The aldehyde proton would be a singlet further downfield (typically δ 9.5-10.5 ppm), and the methoxy group protons would appear as a sharp singlet upfield (typically δ 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons (with the carbon attached to the methoxy group being the most shielded and the carbons attached to bromine being deshielded), and the methoxy carbon (~55-60 ppm).[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at ~1700 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aldehyde protons, C=C aromatic ring stretches, and a prominent C-O ether stretch.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in nearly a 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster for the molecular ion.

Applications in Organic Synthesis

The primary utility of this compound lies in its function as a versatile chemical intermediate.

Precursor to 3,4,5-Trimethoxybenzaldehyde

Its most significant application is in the synthesis of 3,4,5-trimethoxybenzaldehyde.[2][4] This transformation is achieved through a copper(I)-catalyzed nucleophilic aromatic substitution (SₙAr) reaction, where the two bromine atoms are replaced by methoxy groups.[2]

3,4,5-trimethoxybenzaldehyde is a crucial building block for several pharmaceuticals, most notably Trimethoprim , a potent dihydrofolate reductase inhibitor used as an antibiotic.[2][5] It is also used in the production of other specialty chemicals and materials.[11]

Visualizing its Role as an Intermediate

Caption: Pathway to the antibiotic Trimethoprim.

Conclusion

This compound, while not a household name, is a cornerstone intermediate in the fine chemical and pharmaceutical industries. Its history is intertwined with the fundamental development of aromatic chemistry. The robust and scalable synthetic routes, primarily from 4-hydroxybenzaldehyde, ensure its availability for critical applications. Through detailed physicochemical and spectroscopic characterization, its identity and purity can be rigorously controlled. Its indispensable role as a precursor to 3,4,5-trimethoxybenzaldehyde solidifies its importance, directly enabling the production of essential medicines like Trimethoprim. For the research and drug development professional, a thorough understanding of this molecule's synthesis and reactivity is key to leveraging its potential in creating novel and valuable compounds.

References

- 1. This compound | 108940-96-1 | IEA94096 [biosynth.com]

- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 3. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 7. This compound | 108940-96-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. bloomtechz.com [bloomtechz.com]

The Strategic Utility of 3,5-Dibromo-4-methoxybenzaldehyde in Contemporary Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3,5-Dibromo-4-methoxybenzaldehyde has emerged as a pivotal building block in organic synthesis, prized for its trifecta of reactive sites: a versatile aldehyde and two strategically positioned bromine atoms on an electron-rich aromatic core. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and extensive applications. We delve into the causality behind experimental choices for its use in cornerstone reactions such as palladium-catalyzed cross-couplings (Suzuki-Miyaura and Sonogashira), olefination reactions (Horner-Wadsworth-Emmons), and its crucial role as a precursor in the synthesis of high-value compounds, including the antibacterial agent Trimethoprim. This document is designed to serve as a practical and authoritative resource, empowering researchers to effectively harness the synthetic potential of this versatile intermediate.

Introduction: A Building Block of Strategic Importance

In the landscape of modern synthetic chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (also known as 3,5-dibromo-p-anisaldehyde) is a prime example of a molecular scaffold that offers a confluence of reactivity, enabling the construction of complex molecular architectures. Its utility stems from:

-

Orthogonal Reactivity: The presence of an aldehyde and two aryl bromide moieties allows for a diverse range of sequential or, with careful control, selective transformations.

-

Electronically Tuned Aromatic Core: The electron-donating methoxy group influences the reactivity of the aromatic ring and the adjacent bromine atoms, a factor that can be exploited in various reaction manifolds.

-

Symmetric Dihalogenation: The two identical bromine atoms provide two reactive handles for double functionalization, leading to the creation of C2-symmetric molecules or, through selective mono-functionalization, unsymmetrically substituted derivatives.

This guide will provide a comprehensive overview of the synthesis and application of this key building block, with a focus on practical, field-proven insights and detailed experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 108940-96-1 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 90-91 °C | [3] |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in common organic solvents like THF, Dioxane, DMF, and Toluene. | |